3-Pentylpentane-2,4-dione
Overview
Description
3-Pentylpentane-2,4-dione is an organic compound belonging to the diketone family. It has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-Pentylpentane-2,4-dione are currently unknown
Mode of Action
It is known that the compound can react with cyanothioacetamide to afford 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile . This suggests that this compound may interact with its targets through chemical reactions, leading to changes in the targets’ structure and function .
Biochemical Pathways
The reaction of this compound with cyanothioacetamide suggests that it may be involved in the synthesis of 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and other related compounds . These compounds could potentially affect various biochemical pathways and have downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Some compounds synthesized from this compound were found to stimulate the growth of sunflower seedlings . This suggests that this compound and its derivatives may have a biological effect on plant growth .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect the compound’s action .
Preparation Methods
3-Pentylpentane-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of pentane-2,4-dione with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Pentylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the diketone group is replaced by other functional groups.
Scientific Research Applications
3-Pentylpentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in biochemical assays and as a probe in enzyme inhibition studies.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
3-Pentylpentane-2,4-dione can be compared with other diketones such as:
2,4-Pentanedione: A simpler diketone with similar reactivity but different physical properties.
3-Acetyl-2-octanone: Another diketone with a longer carbon chain, leading to different solubility and reactivity characteristics.
4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: A compound derived from this compound with additional functional groups, resulting in unique chemical properties.
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in various applications.
Properties
IUPAC Name |
3-pentylpentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGAEISWXZUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182245 | |
Record name | 3-Pentylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27970-50-9 | |
Record name | 3-Pentyl-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27970-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentylpentane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027970509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27970-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pentylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-pentylpentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Pentylpentane-2,4-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJL7NZY4GE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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